
5-Fluorouracil arabinoside
Overview
Description
5-Fluorouracil arabinoside: is a synthetic nucleoside analog derived from 5-fluorouracil and arabinose. It is primarily used in the field of oncology due to its potent antineoplastic properties. This compound is designed to interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorouracil arabinoside typically involves the condensation of 5-fluorouracil with arabinose. The reaction is catalyzed by an acid or base, depending on the specific conditions required. The process generally involves the protection of hydroxyl groups on arabinose, followed by the coupling reaction with 5-fluorouracil, and subsequent deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorouracil arabinoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include various fluorinated metabolites and derivatives that retain the antineoplastic activity of the parent compound .
Scientific Research Applications
Chemistry
In the field of chemistry, 5-fluorouracil arabinoside serves as a model compound for studying nucleoside analogs. It aids in understanding reaction mechanisms and developing new synthetic methodologies. Researchers utilize this compound to explore the reactivity of nucleoside analogs, which can lead to advancements in drug design and synthesis techniques.
Biology
Biologically, the compound is instrumental in investigating the effects of nucleoside analogs on cellular processes. It is used to study the inhibition of DNA and RNA synthesis, providing insights into cellular responses to these disruptions. This research is crucial for understanding how cancer cells proliferate and how they can be effectively targeted by therapeutic agents.
Medicine
Medically, this compound is primarily employed in cancer treatment, particularly for solid tumors such as colorectal, breast, and gastric cancers. It is often used in combination therapies to enhance the efficacy of other chemotherapeutic agents. The compound's ability to disrupt nucleic acid synthesis makes it a valuable tool in oncological pharmacotherapy .
Pharmaceutical Industry
In the pharmaceutical industry, this compound is utilized in formulating anticancer drugs. Researchers are exploring its derivatives for improved therapeutic profiles and reduced side effects. The unique structural characteristics of this compound influence its pharmacokinetics and pharmacodynamics, making it a subject of ongoing research for potential enhancements in cancer treatment protocols .
Clinical Efficacy
A study involving a combination chemotherapy regimen using this compound demonstrated its effectiveness in treating gastrointestinal cancers when administered with cytosine arabinoside. Although some patients experienced significant side effects like leukopenia and thrombocytopenia, the combination therapy showed potential benefits despite limited clinical antitumor effects observed .
Toxicity Reports
Reports have documented cases of acute neurotoxicity associated with 5-fluorouracil administration, highlighting the need for careful monitoring during treatment. One case involved a patient who developed encephalopathy following chemotherapy with 5-fluorouracil and cisplatin, emphasizing the importance of understanding the compound's side effects alongside its therapeutic benefits .
Mechanism of Action
5-Fluorouracil arabinoside exerts its effects by incorporating into DNA and RNA, thereby disrupting their synthesis. It inhibits the enzyme thymidylate synthase, which is crucial for DNA replication. This inhibition leads to a deficiency in thymidine triphosphate, causing DNA damage and cell death. The compound also interferes with RNA processing and function, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Cytarabine: Another nucleoside analog used in cancer treatment.
Gemcitabine: A nucleoside analog with a similar mechanism of action.
Capecitabine: An oral prodrug of 5-fluorouracil with enhanced bioavailability
Uniqueness: 5-Fluorouracil arabinoside is unique due to its specific arabinose sugar moiety, which influences its pharmacokinetics and pharmacodynamics. This structural difference can result in distinct cellular uptake, metabolism, and therapeutic effects compared to other nucleoside analogs .
Biological Activity
5-Fluorouracil arabinoside (Ara-FU) is a synthetic nucleoside analog derived from 5-fluorouracil (5-FU) and arabinose. It is primarily utilized in oncology due to its potent antineoplastic properties, specifically targeting the synthesis of nucleic acids to inhibit cancer cell proliferation. This article explores the biological activity of Ara-FU, including its mechanism of action, therapeutic applications, case studies, and relevant research findings.
The biological activity of this compound is primarily attributed to its incorporation into RNA and DNA, disrupting their synthesis. The compound inhibits thymidylate synthase (TS), an enzyme crucial for DNA replication, leading to a deficiency in thymidine triphosphate (dTTP) and subsequent DNA damage and cell death. Additionally, Ara-FU interferes with RNA processing and function, further enhancing its cytotoxic effects.
Key Mechanisms:
- Inhibition of Thymidylate Synthase: Prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), essential for DNA synthesis.
- Incorporation into RNA: Ara-FU metabolites can replace uridine triphosphate (UTP) in RNA, altering RNA function and processing.
- Induction of DNA Damage: The active metabolites, such as fluorodeoxyuridine triphosphate (FdUTP), can integrate into DNA, leading to replication errors and apoptosis.
Therapeutic Applications
This compound is employed in the treatment of various solid tumors, including colorectal, breast, and gastric cancers. It is often used in combination therapies to enhance the efficacy of other chemotherapeutic agents.
Notable Applications:
- Colorectal Cancer: Used as part of adjuvant therapy in combination with other agents like leucovorin.
- Breast Cancer: Effective in various regimens aimed at reducing tumor size before surgery.
- Gastric Cancer: Employed in palliative care settings to manage symptoms and improve quality of life.
Case Studies
-
Case Report on Metastatic Esophageal Cancer:
A 74-year-old male with metastatic esophageal cancer showed a significant response to 5-FU treatment, with improved general condition and no recurrence of bleeding after adjusting the dosage based on DPD deficiency assessment. The patient tolerated chemotherapy well with minimal side effects, demonstrating the importance of personalized dosing strategies in chemotherapy administration . -
Phase III Randomized Trial:
In a study comparing various chemotherapy regimens for gastric cancer, combinations including 5-FU demonstrated superior outcomes in terms of survival rates compared to other treatments. This highlights the effectiveness of Ara-FU in specific cancer types when used strategically .
Research Findings
Recent studies have expanded our understanding of Ara-FU's biological activity beyond traditional mechanisms:
- MicroRNA Modulation: Research indicates that Ara-FU influences microRNA expression profiles in colorectal cancer cells, affecting apoptotic pathways and potentially contributing to resistance mechanisms .
- Neurotoxicity Observations: Although rare, neurological complications associated with 5-FU treatment have been documented. Symptoms such as cerebellar ataxia highlight the need for monitoring during treatment .
- Antibacterial Properties: Emerging studies suggest that 5-FU may exert antibacterial effects by inducing DNA damage in bacterial cells, indicating potential repurposing opportunities for this compound .
Comparative Analysis with Similar Compounds
Compound | Mechanism of Action | Therapeutic Use |
---|---|---|
5-Fluorouracil | Inhibits TS; incorporated into RNA/DNA | Broad use in various cancers |
Cytarabine | Inhibits DNA polymerase; incorporated into DNA | Hematological malignancies |
Gemcitabine | Inhibits DNA synthesis; incorporated into DNA | Solid tumors; particularly pancreatic cancer |
Capecitabine | Oral prodrug of 5-FU; converted to active form in vivo | Metastatic breast cancer; colorectal cancer |
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859332 | |
Record name | 5-Fluoro-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18814-21-6, 316-46-1, 131-06-6 | |
Record name | NSC258350 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluorouridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluorouracil arabinoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluorouridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.